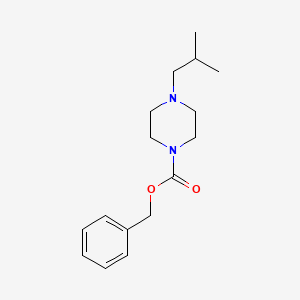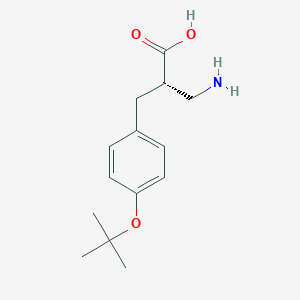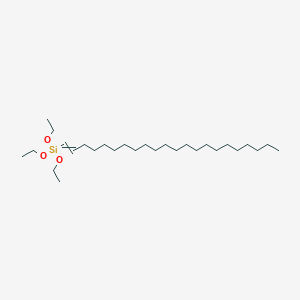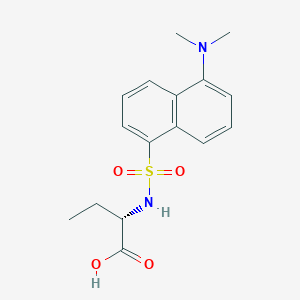
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate is a chemical compound with the molecular formula C12H8FNO3 and a molecular weight of 233.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboxyl group and a fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate typically involves the reaction of 4-fluorobenzaldehyde with malonic acid and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyridine ring . The reaction conditions generally include heating the reaction mixture to a temperature of around 100°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
5-Aryl-2-carboxy-5-(pyridin-1-ium-1-yl)penta-2,4-dienoates: These compounds share a similar pyridine-based structure and exhibit comparable chemical properties.
Pyridine betaines: These compounds also contain a pyridine ring and are known for their biological activities.
Uniqueness
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H8FNO3 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C12H8FNO3/c13-9-6-4-8(5-7-9)10-2-1-3-11(12(15)16)14(10)17/h1-7H,(H,15,16) |
Clave InChI |
HSVCYMYXCVETLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=[N+](C(=C1)C(=O)O)[O-])C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


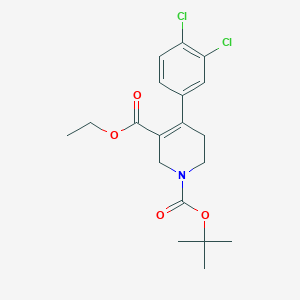
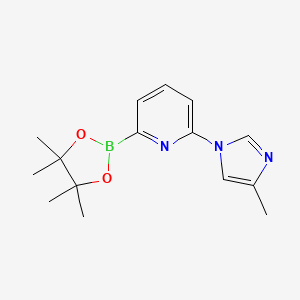
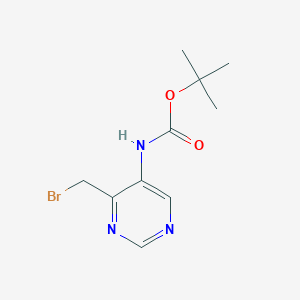
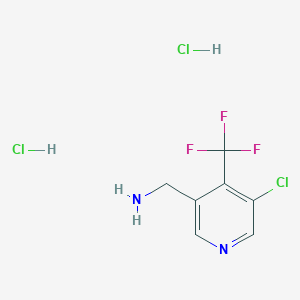
![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)
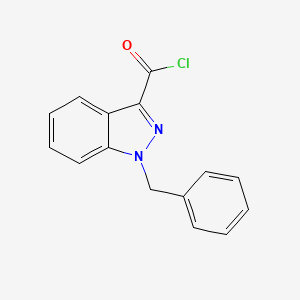
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)
